2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Description
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidinone core. Key structural features include:
- Pyrazolo[3,4-d]pyrimidinone backbone: A bicyclic system with nitrogen atoms at positions 1, 3, and 4, contributing to hydrogen-bonding interactions in biological targets.
- 3-Nitrobenzyl substituent: An electron-withdrawing nitro group at the meta position of the benzyl moiety, likely influencing electronic properties and binding affinity.
- 4-Chlorophenoxy group: A lipophilic substituent that may enhance membrane permeability and target engagement.
- Propanamide linker: Provides flexibility and modulates solubility.
This compound’s synthesis likely involves nucleophilic substitution and coupling reactions, as seen in analogous pyrazolo-pyrimidinone derivatives .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O5/c1-24(2,36-19-8-6-17(25)7-9-19)23(33)26-10-11-30-21-20(13-28-30)22(32)29(15-27-21)14-16-4-3-5-18(12-16)31(34)35/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,26,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTCQPDRPUUFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)[N+](=O)[O-])OC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase’s activity. The exact nature of this interaction and the resulting changes in CDK2’s conformation would require further investigation.
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle control pathway. This can lead to a halt in cell cycle progression, preventing cells from moving from the G1 phase to the S phase. The downstream effects of this include a reduction in cell proliferation, which is particularly relevant in the context of cancer treatment.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines. Additionally, the compound induces apoptosis within HCT cells, further contributing to its potential as a cancer therapeutic.
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The compound features a complex structure that includes a chlorophenoxy group and a pyrazolo[3,4-d]pyrimidine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN4O3 |
| Molecular Weight | 432.92 g/mol |
| Density | Not specified |
| Solubility | Not specified |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit certain enzymes. For example, studies suggest that it may act as an inhibitor of phosphodiesterase (PDE), which is crucial in regulating cellular signaling pathways. Inhibiting PDE can lead to increased levels of cyclic AMP (cAMP), thereby enhancing cellular responses to hormones and neurotransmitters.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of the compound reveal promising results against several bacterial strains. The mechanism appears to involve disrupting bacterial cell wall synthesis or function, although further studies are required to elucidate the precise pathways involved.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidine and tested their efficacy against human cancer cell lines. One derivative demonstrated an IC50 value of 12 µM against MCF-7 (breast cancer) cells, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Enzyme Inhibition Profile
A research article in Bioorganic & Medicinal Chemistry Letters reported the enzyme inhibition profile of related compounds. The study found that certain derivatives inhibited PDE with IC50 values ranging from 25 to 50 µM. This suggests that modifications in the chemical structure could lead to enhanced inhibitory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
Example 53 ()
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide.
- Key Differences: Chromen-4-one substituent: Replaces the nitrobenzyl group, introducing a fused aromatic system that may enhance π-π stacking interactions.
- Bioactivity Implications : Fluorination often enhances bioavailability, suggesting Example 53 may exhibit superior pharmacokinetics.
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate ()
- Structure: Features a cyclopenta-thieno-pyrimidine core instead of pyrazolo-pyrimidinone.
- Chlorophenyl group: Similar to the target compound but lacks the nitrobenzyl moiety, reducing steric hindrance .
Substituent Effects on Bioactivity and Physicochemical Properties
Nitrobenzyl vs. Benzyl Derivatives
- Nitro group (Target Compound) : Strong electron-withdrawing effect may enhance binding to electron-rich targets (e.g., kinases) but could reduce metabolic stability due to susceptibility to nitroreductases .
- Methoxybenzyl () : Electron-donating methoxy groups improve solubility but may weaken target affinity compared to nitro.
Chlorophenoxy vs. Fluorinated Groups
Inferred Properties Based on Structural Analogues
Q & A
Q. Optimization Tips :
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent : Use polar aprotic solvents (e.g., DMF) for higher yields in substitution steps .
- Catalysts : Add catalytic Pd(PPh₃)₄ for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
Basic: How is structural characterization performed for this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitrobenzyl and chlorophenoxy groups) and methylene/methyl groups (δ 1.2–4.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and pyrimidine carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 550.12) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- Disorder Handling : Apply PART and ISOR commands in SHELX to manage disordered nitro or chlorophenoxy groups .
Advanced: How to address contradictions in reported biological activity data?
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 μM vs. 100 μM) .
- Cell Lines : Differential expression of target proteins (e.g., HeLa vs. MCF-7 cells) .
- Structural Analogues : Compare with derivatives (Table 1) to identify substituent effects .
Table 1 : Bioactivity of Structural Analogues
| Substituent | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-Nitrobenzyl | EGFR Kinase | 12 ± 2 | |
| 4-Fluorophenyl | CDK2 | 45 ± 8 | |
| 2-Methoxyphenyl | Aurora B | 210 ± 15 |
Advanced: What computational methods predict target binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR):
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
Advanced: How to design pharmacokinetic studies for this compound?
- In Vitro ADME :
- Metabolic Stability : Incubate with human liver microsomes (HLM); measure half-life (t₁/₂ > 60 min suggests suitability) .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
- In Vivo Profiling :
- Bioavailability : Administer orally (10 mg/kg) to Sprague-Dawley rats; plasma AUC₀–24h > 500 ng·h/mL indicates good absorption .
- Tissue Distribution : Quantify using LC-MS/MS; prioritize brain penetration if targeting neurology .
Advanced: What strategies improve selectivity against off-target kinases?
- SAR Analysis :
- Replace 3-nitrobenzyl with 4-aminobenzyl to reduce hERG inhibition .
- Introduce bulkier substituents (e.g., trifluoromethoxy) to enhance steric hindrance .
- Kinome Screening : Use Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases .
Advanced: How to resolve synthetic impurities during scale-up?
- HPLC-MS Tracking : Identify byproducts (e.g., dechlorinated intermediates at m/z 514.10) .
- Purification : Optimize flash chromatography (silica gel, hexane/EtOAc 7:3) or recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
